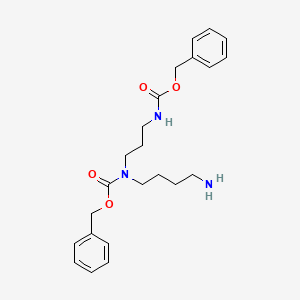
N',N4-Bis(benzyloxycarbonyl)spermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N4-Bis(benzyloxycarbonyl)spermidine is a synthetic derivative of spermidine, a polyamine involved in cellular metabolism. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen atoms of spermidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N4-Bis(benzyloxycarbonyl)spermidine typically involves the protection of spermidine’s amine groups with benzyloxycarbonyl (Cbz) groups. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be removed through hydrolysis under acidic or basic conditions, yielding spermidine.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Substitution: The benzyloxycarbonyl groups can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like benzyl chloroformate for introducing benzyloxycarbonyl groups.
Major Products Formed
Hydrolysis: Spermidine.
Oxidation: Carbonyl derivatives.
Substitution: Various substituted spermidine derivatives.
Aplicaciones Científicas De Investigación
N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.
Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.
Mecanismo De Acción
The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzylspermidine: Similar structure but with benzyl groups instead of benzyloxycarbonyl groups.
N1,N8-Dihydroxybenzoylspermidine: Contains dihydroxybenzoyl groups.
N1,N8-(Butoxyl-carbonyl)spermidine: Contains butoxyl-carbonyl groups.
Uniqueness
N’,N4-Bis(benzyloxycarbonyl)spermidine is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Its ability to inhibit spermidine uptake and its potential anticancer properties further distinguish it from other spermidine derivatives .
Propiedades
Fórmula molecular |
C23H31N3O4 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27) |
Clave InChI |
FADJWXHPKMDHNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
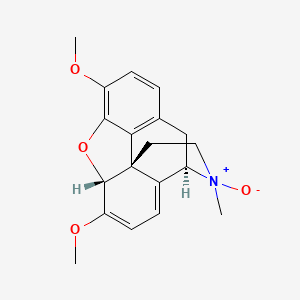

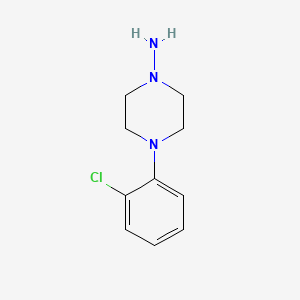
![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
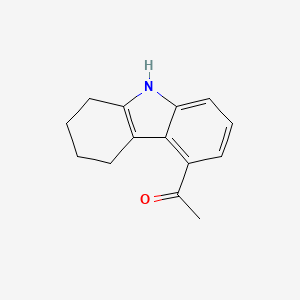
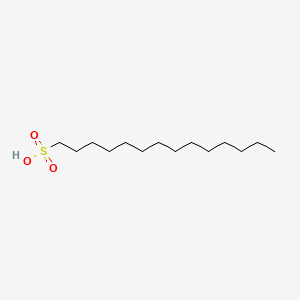
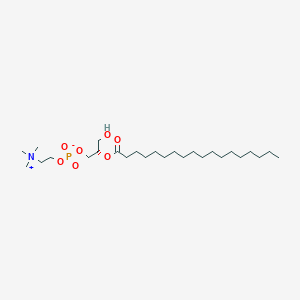
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
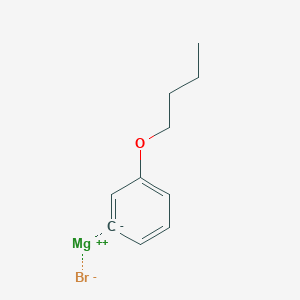
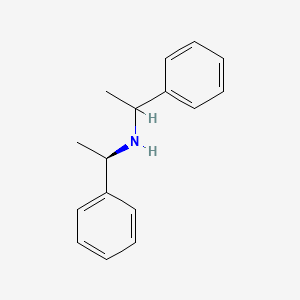
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
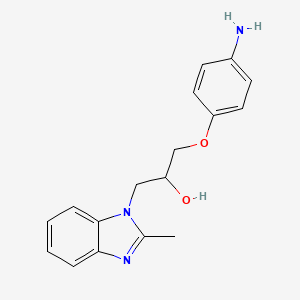
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
